molecular formula C22H28N2O3 B5340313 (3S*,4S*)-1-[3-(benzyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol

(3S*,4S*)-1-[3-(benzyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol

Cat. No. B5340313
M. Wt: 368.5 g/mol
InChI Key: QOXDVYQPDVWBII-VXKWHMMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4S*)-1-[3-(benzyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol, also known as JNJ-7925476, is a chemical compound that belongs to the class of pyrrolidinols. It has been studied extensively for its potential applications in the field of neuroscience.

Mechanism of Action

The mechanism of action of (3S*,4S*)-1-[3-(benzyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol involves its binding to the mGluR2 receptor. This receptor is located presynaptically and regulates the release of glutamate. By blocking this receptor, this compound can reduce the release of glutamate and potentially treat a variety of neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It can reduce the release of glutamate, which is the primary excitatory neurotransmitter in the brain. This can potentially treat a variety of neurological disorders, including anxiety, depression, and schizophrenia.

Advantages and Limitations for Lab Experiments

The advantages of using (3S*,4S*)-1-[3-(benzyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments include its selectivity for the mGluR2 receptor and its potential to treat a variety of neurological disorders. However, there are also limitations to its use. For example, it may have off-target effects on other receptors, and its efficacy and safety in humans have not been fully established.

Future Directions

There are several future directions for the study of (3S*,4S*)-1-[3-(benzyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol. One direction is to investigate its potential use in the treatment of anxiety, depression, and schizophrenia. Another direction is to study its effects on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, further research is needed to establish its safety and efficacy in humans and to develop more selective and potent analogs.

Synthesis Methods

The synthesis of (3S*,4S*)-1-[3-(benzyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol involves several steps. The first step is the protection of the hydroxyl group in the 3-position of the benzyl alcohol with a benzyl group. This is followed by the reaction of the protected benzyl alcohol with 3-bromoanisole to form the corresponding ether. The next step involves the reduction of the nitro group in the 3-position of the anisole with palladium on carbon. The resulting amine is then reacted with 4-morpholinecarboxaldehyde to form the desired pyrrolidinol.

Scientific Research Applications

(3S*,4S*)-1-[3-(benzyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol has been studied for its potential applications in the field of neuroscience. It has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). This receptor plays a crucial role in regulating the release of glutamate, the primary excitatory neurotransmitter in the brain. By blocking this receptor, this compound can modulate the release of glutamate and potentially treat a variety of neurological disorders.

properties

IUPAC Name

(3S,4S)-4-morpholin-4-yl-1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c25-22-16-23(15-21(22)24-9-11-26-12-10-24)14-19-7-4-8-20(13-19)27-17-18-5-2-1-3-6-18/h1-8,13,21-22,25H,9-12,14-17H2/t21-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXDVYQPDVWBII-VXKWHMMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CN(CC2O)CC3=CC(=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=CC(=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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